![molecular formula C14H12N4O3 B1415698 3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid CAS No. 1105196-64-2](/img/structure/B1415698.png)

3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid

Overview

Description

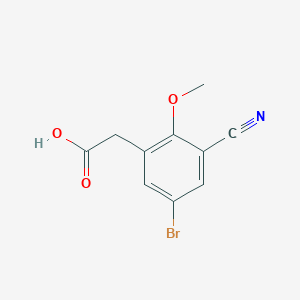

The compound “3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid” is a type of pyrazolo[3,4-d]pyrimidine derivative . Pyrazolines and their derivatives have been the focus of much interest due to their confirmed biological and pharmacological activities .

Synthesis Analysis

Pyrazolo[3,4-d]pyrimidine derivatives can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . The use of ultrasonic irradiation method can effectively shorten reaction time and increase yield compared to the conventional method .Molecular Structure Analysis

The molecular formula of this compound is C13H10N4O3 . More detailed structural information would require further spectroscopic analysis such as NMR or X-ray crystallography.Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis

The average mass of the compound is 443.379 Da . Further physical and chemical properties such as solubility, melting point, boiling point, etc., would require experimental determination.Scientific Research Applications

Summary:

3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid derivatives were designed and synthesized as novel CDK2 (cyclin-dependent kinase 2) inhibitors. CDK2 inhibition is an attractive target for cancer treatment, selectively targeting tumor cells. These compounds feature the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. Thioglycoside derivatives were also included in the study .

Results:

- Compound 14 displayed dual activity against cell lines and CDK2, making it a promising candidate for further investigation .

Antimicrobial Potential

Summary:

Among the derivatives of 3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid , compounds 1a and 1b demonstrated good antimicrobial potential .

Anticancer Screening

Summary:

Synthesized compounds were screened for in vitro anticancer activity. Further details on the specific cell lines and results were not provided in the available literature .

Anti-Tubercular Activity

Summary:

Docking studies of designed ligands against a specific protein (PDB: 4BFT) were conducted for anti-tubercular activity. Unfortunately, specific details about the ligands’ structures and outcomes were not included in the available source .

AchE Inhibitory Effect

Summary:

A novel pyrazoline derivative containing 3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid exhibited a confirmed nontoxic AchE (acetylcholinesterase) inhibitory effect. It did not affect MDA concentrations or critical swimming behavior in a model fish .

Molecular Modeling Investigations

Summary:

Molecular modeling investigations were likely performed to understand the binding interactions of the synthesized compounds with CDK2. Unfortunately, specific details were not provided in the available literature .

properties

IUPAC Name |

3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c19-12(20)6-7-17-9-15-13-11(14(17)21)8-16-18(13)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRUVJURZOSPBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415630.png)